Lithiomethyl phenyl selenide
Description
Properties
CAS No. |
22859-62-7 |
|---|---|
Molecular Formula |
C7H7LiSe |
Molecular Weight |
177.1 g/mol |
IUPAC Name |
lithium;methanidylselanylbenzene |
InChI |
InChI=1S/C7H7Se.Li/c1-8-7-5-3-2-4-6-7;/h2-6H,1H2;/q-1;+1 |
InChI Key |
WEMHPDNOZNCHCL-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH2-][Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of lithiomethyl phenyl selenide typically involves the reaction of phenyl selenide with a lithium reagent. One common method is the reaction of phenyl selenide with lithium methyl, which results in the formation of this compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial production methods for organoselenium compounds, including this compound, often involve similar synthetic routes but on a larger scale. These methods may include additional purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution and Functionalization
Lithium-containing methyl selenides, such as hypothetical Li[CH₂SePh], may exhibit nucleophilic reactivity due to the strong electron-donating nature of lithium. For instance, (phenylseleno)trimethylsilane reacts with halogens (Cl₂, Br₂, I₂) to form silyl halides and diphenyldiselenide as a byproduct . Similarly, lithium methyl phenyl selenide could replace halides in alkyl halides via nucleophilic substitution.
Reaction with Aldehydes and Ketones
Selenosilanes react with carbonyl compounds to form selenoacetals, which are valuable in organic synthesis. For example, (phenylseleno)trimethylsilane reacts with aldehydes/ketones under Lewis acid catalysis (e.g., AlBr₃) to form selenoacetals . Lithium methyl phenyl selenide may similarly engage in selenoacetalization, though acid catalysis might be required to cleave the Se-Si bond.
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Selenoacetalization | Lewis acid (AlBr₃) + carbonyl compound | Selenoacetals (e.g., R₂CSeSiMe₃) | Comparable to selenosilanes |
Oxidative Transformations
Organoselenium compounds undergo oxidation to form selenoxides or selenones, which can undergo elimination reactions. For instance, oxidation of alkyl phenyl selenides with m-chloroperbenzoic acid (MCPBA) in methanol replaces the selenide group with an alkoxy group . Lithium methyl phenyl selenide may exhibit similar reactivity, forming methyl ethers or oxidized derivatives.
| Reaction Type | Reagents | Products | Key Observations |
|---|---|---|---|
| Oxidative substitution | MCPBA/MeOH | Alkyl methyl ethers | Replaces selenide with OMe group; avoids elimination |
Radical Reactions
Phenyl selenides participate in radical-mediated reactions, such as hydrogen transfer or cycloadditions. For example, tris(trimethylsilyl)silyl radicals react with phenyl selenides to form alkanes . Lithium methyl phenyl selenide could act as a radical acceptor, facilitating analogous hydrogen abstraction or cyclization.
| Reaction Type | Conditions | Products | Rate Constant |
|---|---|---|---|
| Radical H-transfer | Tris(trimethylsilyl)silyl radical | Alkanes (e.g., cyclohexane) | k = 9.6 × 10⁷ M⁻¹s⁻¹ |
Enantioselective Catalysis
Selenosilanes can participate in enantioselective ring-opening reactions of epoxides using chiral catalysts (e.g., salen(Cr) complexes). For instance, (phenylseleno)trimethylsilane reacts with meso-epoxides to yield optically active β-hydroxy selenides . Lithium methyl phenyl selenide may similarly enable asymmetric transformations under catalytic conditions.
| Reaction Type | Catalyst | Substrate | Enantioselectivity |
|---|---|---|---|
| Epoxide ring-opening | Salen(Cr) | meso-epoxides | High enantioselectivity (S,S configuration) |
Coordination Chemistry
Phenyl selenides can act as ligands in metal complexes. For example, (phenylseleno)trimethylsilane is used to synthesize luminescent Pt(IV) complexes with axial phenyl selenide ligands . Lithium methyl phenyl selenide may similarly coordinate to transition metals, influencing electronic properties.
| Complex Type | Ligand Role | Emission Properties | Key Features |
|---|---|---|---|
| Pt(IV) diimine complexes | Axial ligand | Broad emission (560–595 nm) | Mixed L’MCT/IL’CT transitions |
General Trends and Challenges
-
Stability : Lithium-containing selenides may be reactive due to lithium’s strong basicity, requiring controlled conditions (e.g., low temperatures).
-
Versatility : Selenides exhibit diverse reactivity in nucleophilic, radical, and catalytic processes, suggesting broad applications in organic synthesis.
-
Toxicity : While not explicitly mentioned for lithium methyl phenyl selenide, selenium compounds often require careful handling due to potential toxicity .
Scientific Research Applications
Mechanism of Action
The mechanism of action of lithiomethyl phenyl selenide involves its ability to interact with various molecular targets and pathways. For example, in biological systems, it can act as an antioxidant by neutralizing reactive oxygen species. It can also interact with enzymes and other proteins, potentially modulating their activity .
Comparison with Similar Compounds
Table 1: Kinetic Acidity Comparison
| Compound | Relative Acidity | Reference |
|---|---|---|
| PhSeCH₃ | 1 | |
| PhSCH₃ | 33 | |
| m-CF₃-PhSCH₃ | 740 |
Key Research Findings
Electronic Effects : Selenium’s polarizability and larger atomic size reduce kinetic acidity relative to sulfur but enhance nucleophilic reactivity in cross-coupling reactions .
Substituent Impact : Electron-withdrawing groups (e.g., m-CF₃) dramatically increase acidity, enabling tailored reagent design .
Biological vs. Synthetic Utility : Charged selenides (e.g., Ph₃Se⁺) excel in biological applications due to optimized pharmacokinetics, while neutral selenides (e.g., PhSeCH₂Li) dominate synthetic methodologies .
Oxidative Pathways: Selenides are versatile precursors to selenoxides and seleninate esters, enabling catalytic and biocatalytic applications .
Q & A
Q. What are the common synthetic routes for preparing lithiomethyl phenyl selenide, and how do reaction conditions (e.g., solvent, base) influence yield and stability?
this compound is typically synthesized via deprotonation of methyl phenyl selenide using strong bases like lithium amide (e.g., LDA) or through Se/Li exchange with alkyllithiums (e.g., n-BuLi) . Solvent choice significantly impacts reaction kinetics: THF accelerates Se/Li exchange compared to ether due to better solvation of intermediates . Substituents on the aryl ring (e.g., electron-withdrawing groups like m-CF₃) enhance kinetic acidity, improving deprotonation efficiency . For optimal yields, reactions should be conducted under inert atmospheres at low temperatures (−78°C to 0°C) to mitigate side reactions .
Q. How does the electronic nature of aryl substituents affect the reactivity of methyl phenyl selenide toward alkyllithiums?
Electron-withdrawing groups (e.g., m-CF₃) on the aryl ring increase the kinetic acidity of methyl phenyl selenide by stabilizing the resulting carbanion. For example, methyl m-trifluoromethylphenyl selenide exhibits 22.4 times greater acidity than the unsubstituted analogue, enabling faster deprotonation with weaker bases . Conversely, electron-donating groups reduce reactivity, necessitating stronger bases or prolonged reaction times .
Q. What are the primary applications of this compound in carbon-carbon bond formation?
this compound serves as a versatile nucleophile in alkylation and carbonyl addition reactions. It enables the synthesis of β-hydroxy selenides, which undergo reductive elimination (e.g., with MsCl/Et₃N) to form olefins with anti stereochemistry . It also acts as a +CH₂ synthon in cross-coupling reactions, facilitating the preparation of styrenes, vinyl ethers, and cinnamic acids .
Advanced Research Questions
Q. How can stereochemical outcomes (anti vs. syn) be controlled during the elimination of β-hydroxy selenides to form olefins?
Anti elimination dominates in reductive elimination of β-hydroxy selenides using MsCl/Et₃N, attributed to a concerted mechanism involving seleniranium ion intermediates . Syn elimination via selenoxide intermediates (e.g., using H₂O₂) is less reliable due to competing decomposition pathways . Stereoselectivity can be modulated by altering leaving groups (e.g., selenoxides vs. selenides) and reaction conditions (e.g., protic vs. aprotic solvents) .
Q. What strategies mitigate competing metallation or ether cleavage during Se/Li exchange reactions in ethereal solvents?
THF is preferred over diethyl ether for Se/Li exchange to minimize metallation of the solvent. The stronger coordinating ability of THF stabilizes lithium intermediates, reducing side reactions . Additionally, using substoichiometric alkyllithium reagents and low temperatures (−78°C) suppresses undesired pathways like β-hydride elimination .
Q. How do kinetic vs. thermodynamic factors influence the alkylation of α-lithio selenides?
At low temperatures (−78°C), alkylation favors kinetic products (e.g., less substituted alkanes), while higher temperatures (0°C to 25°C) promote thermodynamic control via equilibration. For example, trapping α-lithio selenides with electrophiles at −78°C yields primary adducts, whereas warming allows isomerization to more stable branched products .
Q. What analytical challenges arise in characterizing this compound intermediates, and how are they addressed?
The high reactivity of α-lithio selenides necessitates in situ characterization via low-temperature NMR (−40°C) or quenching with electrophiles followed by GC-MS analysis . Instability under ambient conditions requires strict exclusion of moisture and oxygen. For selenoxide derivatives, iodometric titration or spectroscopic ellipsometry (for SAMs) provides reliable quantification .
Q. How do interfacial effects in self-assembled monolayers (SAMs) of phenyl selenides impact spectroscopic ellipsometry measurements?
SAMs of phenyl selenides on gold exhibit pronounced interface effects, leading to overestimated thickness values if not properly modeled. A hybrid approach combining ellipsometry with STM/XPS data accounts for nano-structured interfaces and molecular absorption bands, yielding accurate thickness estimates (~1.2 nm for monolayer coverage) .
Methodological Recommendations
- Stereochemical Analysis : Use NOESY or X-ray crystallography to confirm anti/syn elimination outcomes .
- Reaction Optimization : Screen solvents (THF, ethers) and bases (LDA, n-BuLi) systematically using GC or ^1H NMR for real-time monitoring .
- SAM Characterization : Pair ellipsometry with cyclic voltammetry to assess surface coverage and defects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
